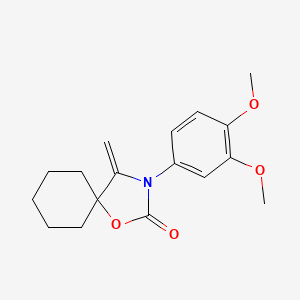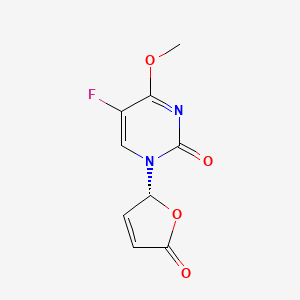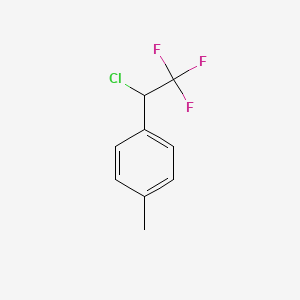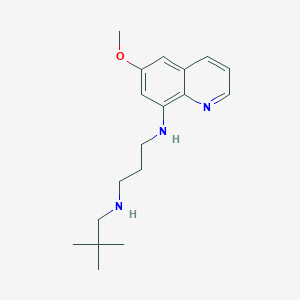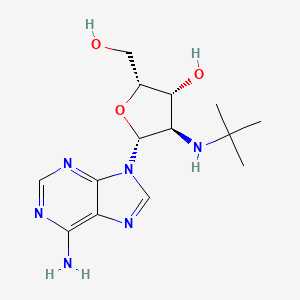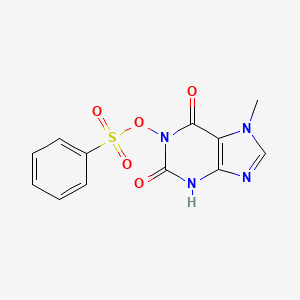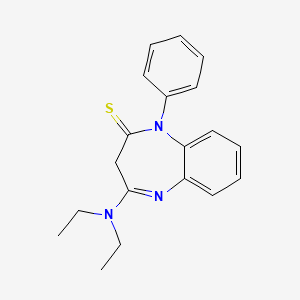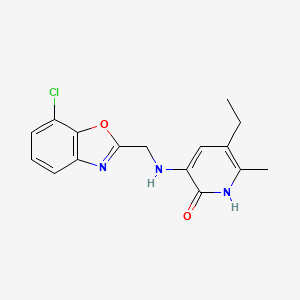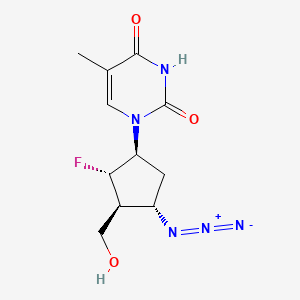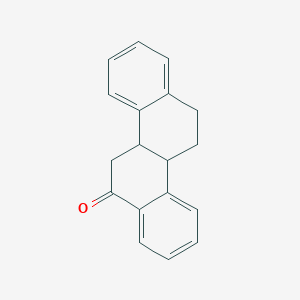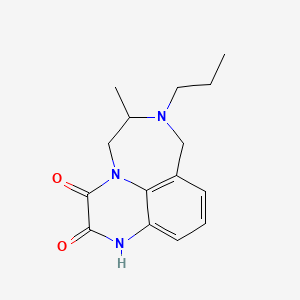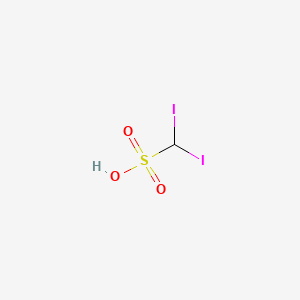
Dimethiodal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethiodal is a chemical compound with the molecular formula CH₂I₂O₃S. It is known for its unique properties and applications in various fields, including chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethiodal can be synthesized through several methods. One common approach involves the reaction of diiodomethane with sulfur trioxide. The reaction typically takes place under controlled conditions to ensure the desired product is obtained. The reaction can be represented as follows: [ \text{CH}_2\text{I}_2 + \text{SO}_3 \rightarrow \text{CH}_2\text{I}_2\text{O}_3\text{S} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The use of advanced reactors and purification techniques ensures that the compound meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethiodal undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: this compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Applications De Recherche Scientifique
Dimethiodal has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: this compound is employed in biochemical assays and studies involving enzyme inhibition.
Medicine: The compound has potential therapeutic applications, including its use in drug development and as a diagnostic agent.
Industry: this compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Dimethiodal exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical processes. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Dimethiodal can be compared with other similar compounds, such as:
Diiodomethane: Similar in structure but lacks the sulfur and oxygen atoms.
Sulfur Trioxide: A key reagent in the synthesis of this compound.
Dimethyl Sulfoxide: Shares some chemical properties but differs in structure and applications.
Uniqueness: this compound’s unique combination of iodine, sulfur, and oxygen atoms gives it distinct chemical properties and reactivity, making it valuable for specific applications that other compounds may not be suitable for.
Propriétés
Numéro CAS |
76-07-3 |
|---|---|
Formule moléculaire |
CH2I2O3S |
Poids moléculaire |
347.90 g/mol |
Nom IUPAC |
diiodomethanesulfonic acid |
InChI |
InChI=1S/CH2I2O3S/c2-1(3)7(4,5)6/h1H,(H,4,5,6) |
Clé InChI |
RVIRCOIWERMNCC-UHFFFAOYSA-N |
SMILES canonique |
C(S(=O)(=O)O)(I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


